Cas no 1017464-08-2 (2-CHLORO-5,7-DIMETHYLQUINOLINE-3-METHANOL)

2-CHLORO-5,7-DIMETHYLQUINOLINE-3-METHANOL structure
1017464-08-2 structure
Product Name:2-CHLORO-5,7-DIMETHYLQUINOLINE-3-METHANOL
CAS No:1017464-08-2
MF:C12H12ClNO
MW:221.682782173157
CID:1004347
PubChem ID:24276137
Update Time:2025-04-20

2-CHLORO-5,7-DIMETHYLQUINOLINE-3-METHANOL Chemical and Physical Properties

Names and Identifiers

    • 2-CHLORO-5,7-DIMETHYLQUINOLINE-3-METHANOL
    • OTAVA-BB 1085341
    • (2-chloro-5,7-dimethylquinolin-3-yl)methanol
    • (2-Chloro-5,7-dimethyl-quinolin-3-yl)-methanol
    • DTXSID20640644
    • MFCD09998005
    • 1017464-08-2
    • SB69801
    • Inchi: 1S/C12H12ClNO/c1-7-3-8(2)10-5-9(6-15)12(13)14-11(10)4-7/h3-5,15H,6H2,1-2H3
    • InChI Key: LNHSXHRPUHHWIF-UHFFFAOYSA-N
    • SMILES: ClC1=C(CO)C=C2C(C=C(C)C=C2C)=N1

Computed Properties

  • Exact Mass: 221.06100
  • Monoisotopic Mass: 221.0607417g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 224
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 33.1Ų

Experimental Properties

  • PSA: 33.12000
  • LogP: 2.99730

2-CHLORO-5,7-DIMETHYLQUINOLINE-3-METHANOL Pricemore >>

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